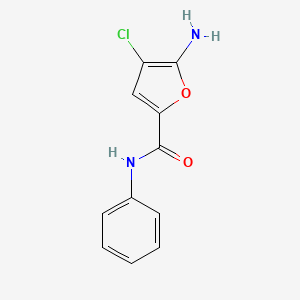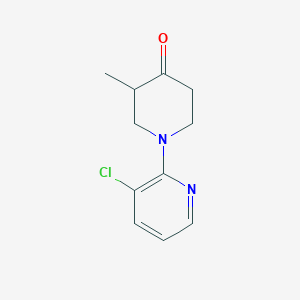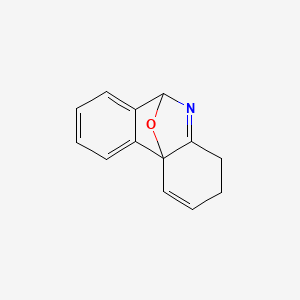
3,3-Diethyl-5-(2-iodoethyl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-5-(2-iodoethyl)oxolan-2-one is a chemical compound with the molecular formula C10H17IO2 It is an oxolane derivative, characterized by the presence of an iodoethyl group and two ethyl groups attached to the oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-5-(2-iodoethyl)oxolan-2-one typically involves the reaction of 3,3-diethyl-5-hydroxyoxolan-2-one with iodoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the iodoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3,3-Diethyl-5-(2-iodoethyl)oxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the iodoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include oxo derivatives and carboxylic acids.
Reduction Reactions: Products include ethyl derivatives and alcohols.
科学的研究の応用
3,3-Diethyl-5-(2-iodoethyl)oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of the iodine atom.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3-Diethyl-5-(2-iodoethyl)oxolan-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the iodoethyl group can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy.
類似化合物との比較
Similar Compounds
3,3-Diethyl-5-(2-chloroethyl)oxolan-2-one: Similar structure but with a chloroethyl group instead of an iodoethyl group.
3,3-Diethyl-5-(2-bromoethyl)oxolan-2-one: Similar structure but with a bromoethyl group instead of an iodoethyl group.
3,3-Diethyl-5-(2-fluoroethyl)oxolan-2-one: Similar structure but with a fluoroethyl group instead of an iodoethyl group.
Uniqueness
The presence of the iodoethyl group in 3,3-Diethyl-5-(2-iodoethyl)oxolan-2-one imparts unique properties, such as higher reactivity in substitution reactions and potential use in radiolabeling studies. The iodine atom’s larger size and higher atomic number compared to chlorine, bromine, and fluorine contribute to these distinctive characteristics.
特性
CAS番号 |
827017-73-2 |
|---|---|
分子式 |
C10H17IO2 |
分子量 |
296.14 g/mol |
IUPAC名 |
3,3-diethyl-5-(2-iodoethyl)oxolan-2-one |
InChI |
InChI=1S/C10H17IO2/c1-3-10(4-2)7-8(5-6-11)13-9(10)12/h8H,3-7H2,1-2H3 |
InChIキー |
NKVPWOUYETVUFI-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(OC1=O)CCI)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
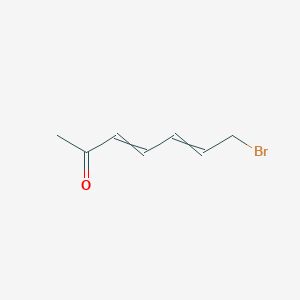
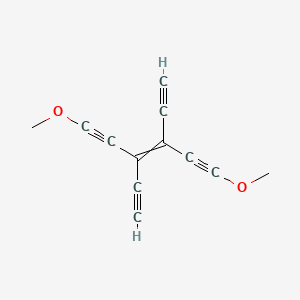
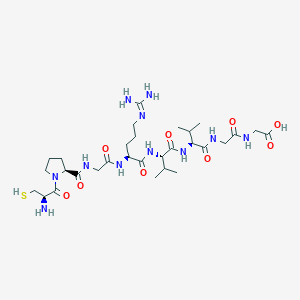
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
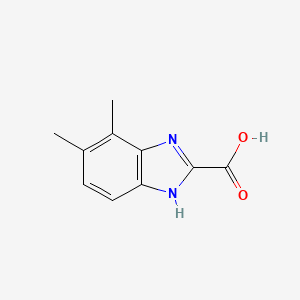
![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)
![N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14225548.png)
